Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate

Medicinal Chemistry Organic Synthesis Building Block Procurement

Researchers face challenges accessing β-keto esters with precise ortho,ortho′-substitution patterns for regioselective heterocycle synthesis and sequential functionalization. This compound solves that gap. • **Synthetic Utility:** ortho-Methoxy enables directed ortho-metalation (DoM) at C-5; ortho-bromine allows Li-halogen exchange or Pd-catalyzed cross-coupling for dual functionalization. • **Analytical Standard:** Distinct MW (301.13) and retention characteristics serve as HPLC/LC-MS reference for resolving positional isomers. • **Supply:** Available for immediate R&D quantities with stability documentation.

Molecular Formula C12H13BrO4
Molecular Weight 301.13 g/mol
Cat. No. B12071841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate
Molecular FormulaC12H13BrO4
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=CC=C1Br)OC
InChIInChI=1S/C12H13BrO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6H,3,7H2,1-2H3
InChIKeyVMZKPRQRVYXKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-Bromo-6-Methoxyphenyl)-3-Oxopropanoate – Overview & Procurement


Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate (CAS 2358751-48-9) is an ortho,ortho′-disubstituted β-keto ester (C₁₂H₁₃BrO₄, MW 301.13 g/mol) . Its 2-bromo-6-methoxyphenyl ring creates a distinctive steric and electronic environment that differentiates it from positional isomers and other halogen/methoxy β-keto esters, making it a precise building block for structure–activity relationship (SAR) studies and regioselective heterocycle synthesis.

1 Ortho,ortho′-disubstituted scaffold for SAR libraries and heterocycle synthesis
2 Sequential directed ortho-metalation / cross-coupling enabled by bromine-methoxy pattern
3 Isomer-specific reference standard for LC-MS impurity profiling of positional isomers

Why Substitution with Similar β-Keto Esters Fails


The ortho-bromo and ortho-methoxy substituents on the phenyl ring create a unique steric and electronic environment that influences metalation regiochemistry, cross-coupling reactivity, and cyclocondensation pathways. A methoxy group is a well-established directed ortho-metalation (DoM) group that directs deprotonation exclusively to the ortho position [1]; combined with a bromine atom capable of lithium–halogen exchange, this substitution pattern enables sequential functionalization strategies that are not accessible with meta- or para-halogen isomers. Simply substituting a 4-methoxy, 5-bromo, or chloro analog would alter the regiochemical outcome of these transformations, compromising synthetic utility.

Regiochemical outcome may shift
Meta- or para-bromo isomers direct metalation to different ring positions, altering functionalization routes.
Ortho-methoxy DoM direction lost
Removing the ortho-methoxy group eliminates the directed metalation effect, reducing synthetic control.
Bromine vs chloro reactivity mismatch
Chloro analogs show different lithium-halogen exchange and cross-coupling kinetics, affecting reaction efficiency.

Quantitative Differentiation Evidence


Molecular Weight vs. Methyl Ester & Des-Methoxy Analogs

The target compound has a molecular weight of 301.13 g/mol , which is 14.02 g/mol higher than the methyl ester analog Methyl 3-(3-bromo-2-methoxyphenyl)-3-oxopropanoate (MW 287.11 g/mol) and 16.00 g/mol higher than the des-methoxy analog Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate (MW 285.13 g/mol) . These differences directly impact stoichiometric calculations for multi-step syntheses, solubility, and chromatographic behavior, and are critical for purity assessment via LC-MS where a distinct mass signature aids identification.

MW vs. analogs
Cross-study comparable
+14.02 / +16.00 g/mol
Distinct mass signature reduces mis-identification in LC-MS and inventory.
Calculated from molecular formula differences.
Medicinal Chemistry Organic Synthesis Building Block Procurement

Purity Benchmark from Positional Isomer

The commercially available positional isomer Ethyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate is supplied at a standard purity of 98% by Bidepharm . While purity data for the target compound is not publicly accessible from non-excluded sources, this isomer benchmark indicates that 98%+ purity is achievable for related β-keto esters. Users should demand equivalent or higher purity specifications from suppliers of the target compound to ensure reproducibility in sensitive reactions.

Purity benchmark
Data to verify
98% (comparator) vs. ≥95% expected
Procurement should require CoA with ≥98% purity to match best-characterized isomer.
Target compound purity not publicly available.
Quality Control Synthetic Intermediate Procurement Specification

Ortho-Methoxy Directed Metalation for Site-Selective Functionalization

The methoxy group is a prototypical directed ortho-metalation (DoM) group that facilitates deprotonation exclusively at the ortho position via coordination to an organometallic base [1]. In the target compound, the ortho-methoxy group can direct metalation to the position adjacent to the methoxy group (C-5), while the ortho-bromine can undergo lithium–halogen exchange at C-2, enabling sequential difunctionalization. This dual reactivity pattern is not achievable with para-methoxy or meta-bromo positional isomers, which would direct metalation to different ring positions, yielding regioisomeric products.

Directed metalation
Class-level
Ortho-methoxy directs C-5; bromine enables C-2 exchange
Enables unique dual-metalation not achievable with other isomers.
Class-level inference; quantitative yield data not publicly available.
Directed Ortho-Metalation Regioselective Synthesis Aryl Functionalization

Recommended Application Scenarios


SAR Studies of Ortho-Substituted β-Keto Ester Derivatives

The 2-bromo-6-methoxy substitution pattern provides a distinctive steric and electronic profile for exploring structure–activity relationships in drug discovery programs, particularly where ortho-alkoxy and ortho-halogen substituents influence target binding or metabolic stability. The compound can serve as a key intermediate for libraries of triazolopyrimidines or other heterocycles where ortho-substitution is critical for potency .

Sequential Directed Ortho-Metalation / Cross-Coupling

The ortho-methoxy group enables directed ortho-metalation at C-5, while the ortho-bromine can undergo lithium–halogen exchange or palladium-catalyzed cross-coupling at C-2, allowing sequential introduction of two different functional groups. This strategy is valuable for the synthesis of highly substituted aromatic scaffolds that are otherwise difficult to access .

Regioselective Cyclocondensation to Nitrogen Heterocycles

The β-keto ester moiety reacts with 1,3-dinucleophiles such as aminotriazoles to form triazolopyrimidines, a pharmacologically relevant scaffold. The ortho-bromo and ortho-methoxy groups can modulate cyclization regiochemistry through steric and electronic effects, making this compound a valuable tool for investigating heterocycle formation mechanisms .

Quality Control & Impurity Profiling of Positional Isomers

The distinct molecular weight (301.13 g/mol) and retention characteristics of the target compound facilitate its use as a reference standard for HPLC and LC-MS methods aimed at resolving mixtures of bromo-methoxy-β-keto ester positional isomers, which is critical for purity assessment in regulated synthetic chemistry environments .

Application
Selection Property
Validation Focus
SAR studies of ortho-substituted β-keto esters
Ortho,ortho′-disubstituted scaffold
Target binding or metabolic stability modulation
Sequential DoM / cross-coupling
Methoxy-directed metalation + bromine exchange
Regiochemical outcome and difunctionalization yield
Regioselective cyclocondensation
β-Keto ester with 1,3-dinucleophiles
Cyclization regiochemistry and heterocycle purity
QC & impurity profiling
Distinct MW and retention behavior
HPLC/LC-MS resolution of positional isomers
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